

Vandetanib Hydrochloride: A Deep Dive into its Crystal Structure and Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vandetanib hydrochloride

Cat. No.: B3143449

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent once-daily oral kinase inhibitor that targets multiple cellular pathways implicated in tumor growth and angiogenesis.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease.[1][3] Vandetanib primarily exerts its effect by inhibiting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases.[2][4] This technical guide provides an in-depth analysis of the crystal structure and formulation of **vandetanib hydrochloride**, offering valuable insights for researchers and professionals involved in its study and development.

Physicochemical Properties of Vandetanib

Vandetanib is a white to off-white powder.[5] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[6] The molecule possesses two pKa values: 5.2 (aminoquinazolone moiety) and 9.4 (piperidine moiety).[1] It is practically insoluble in water at basic pH but soluble in acidic conditions.[1]

Vandetanib Hydrochloride Crystal Structure

While a definitive public crystallographic information file (CIF) for the hydrochloride salt of vandetanib is not readily available, studies on its salts and molecular adducts provide significant insight into its solid-state properties. Research on a vandetanib salt with the diuretic bumetanide revealed a proton transfer between the piperidine ring of vandetanib and the carboxyl group of bumetanide, forming the salt.[7] In this salt, the arene and pyrimidine rings of the vandetanib cation are not coplanar.[7]

Furthermore, novel molecular adducts of vandetanib with various aliphatic dicarboxylic acids have been synthesized to enhance its solubility. These studies employed single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) for structural characterization, confirming salt/adduct formation through proton transfer to the N-methyl piperidine moiety of vandetanib.

Table 1: Physicochemical and Crystallographic Properties of Vandetanib

| Property | Value | Reference |
|-------------------|------------------------|-----------|
| Molecular Formula | C22H24BrFN4O2 | [5] |
| Molecular Weight | 475.36 g/mol | [5] |
| pKa1 | 5.2 (aminoquinazolone) | [1] |
| pKa2 | 9.4 (piperidine) | [1] |
| BCS Class | II | [6] |
| Melting Point | Approximately 235°C | [1] |

Formulation of Vandetanib Hydrochloride

The commercial formulation of vandetanib is an immediate-release, film-coated tablet marketed under the brand name Caprelsa®, available in 100 mg and 300 mg strengths.[3][6]

Excipients

The tablet core and film coating are composed of conventional pharmaceutical excipients.

Table 2: Excipients in Caprelsa® Tablets

| Component | Function | Reference |
|--|--------------------|-----------|
| Tablet Core | | |
| Calcium hydrogen phosphate dihydrate | Filler/Diluent | [6] |
| Microcrystalline cellulose | Filler/Binder | [6] |
| Crospovidone | Disintegrant | [6] |
| Povidone | Binder | [6] |
| Magnesium stearate | Lubricant | [6] |
| Film Coating | | |
| Hypromellose 2910 | Film former | [6] |
| Macrogol 300 (Polyethylene glycol 300) | Plasticizer | [6] |
| Titanium dioxide E171 | Opacifier/Colorant | [6] |

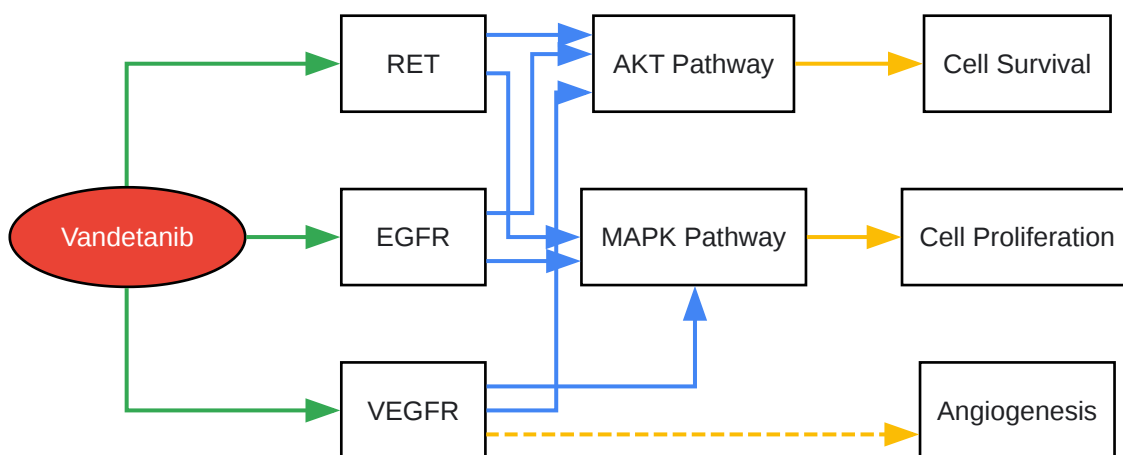
Manufacturing Process

The tablets are manufactured using a wet granulation process. This method was chosen to ensure content uniformity and appropriate tablet properties for the poorly soluble vandetanib.

Signaling Pathways of Vandetanib

Vandetanib's mechanism of action involves the simultaneous inhibition of multiple receptor tyrosine kinases that are crucial for tumor cell proliferation and angiogenesis. By targeting VEGFR, EGFR, and RET, vandetanib effectively disrupts downstream signaling cascades, primarily the MAPK and AKT pathways, leading to reduced tumor growth and vascularization.

[2]



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Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Protocols

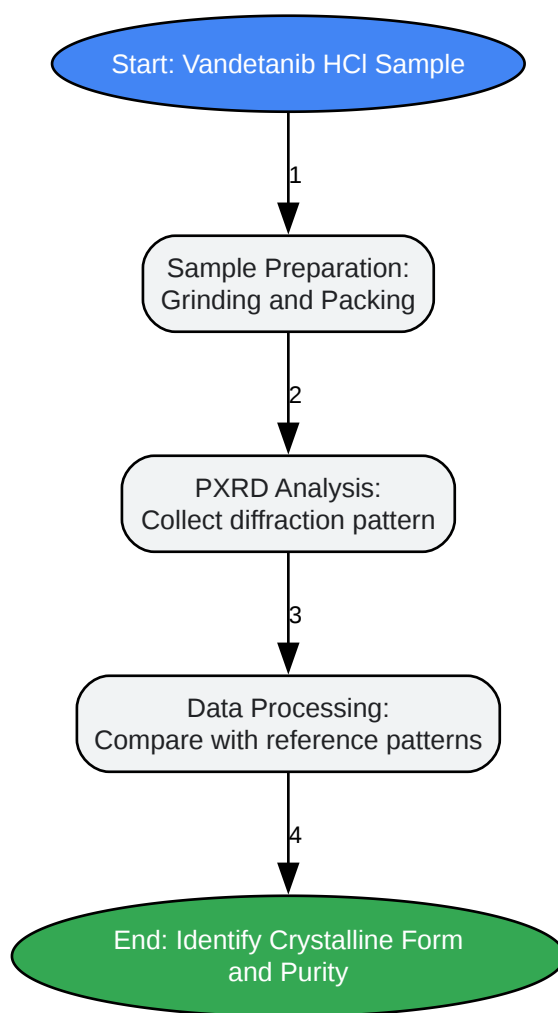
This section details the methodologies for key experiments used in the characterization of **vandetanib hydrochloride**'s crystal structure and formulation.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form and assess the purity of **vandetanib hydrochloride**.

Methodology:

- A small amount of the **vandetanib hydrochloride** powder is gently ground to ensure a uniform particle size.
- The powdered sample is packed into a sample holder, ensuring a flat and even surface.
- The sample is analyzed using a powder X-ray diffractometer.
- Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
- The resulting diffraction pattern is compared with reference patterns to identify the polymorphic form and detect any crystalline impurities.



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Workflow for Powder X-Ray Diffraction analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal transitions of **vandetanib hydrochloride**.

Methodology:

- A small, accurately weighed sample (typically 2-5 mg) of **vandetanib hydrochloride** is placed in an aluminum DSC pan.
- The pan is hermetically sealed.

- The sample is heated in a DSC instrument at a constant rate, typically 10°C/min, under a nitrogen purge.
- The heat flow to the sample is measured as a function of temperature.
- The resulting thermogram is analyzed to determine the onset and peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of **vandetanib hydrochloride**.

Methodology:

- An accurately weighed sample (typically 5-10 mg) of **vandetanib hydrochloride** is placed in a TGA pan.
- The sample is heated at a constant rate, for instance, 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).
- The weight of the sample is continuously monitored as a function of temperature.
- The TGA curve, which plots weight loss versus temperature, is analyzed to identify the temperatures at which significant weight loss occurs, indicating decomposition or loss of volatiles.

Dissolution Testing

Objective: To assess the in vitro release of vandetanib from its tablet formulation.

Methodology:

- The dissolution test is performed using a USP Apparatus 2 (paddle apparatus).
- The dissolution medium is 1000 mL of 0.5% w/v sodium lauryl sulfate in water, maintained at $37 \pm 0.5^\circ\text{C}$.

- The paddle speed is set to 100 rpm.
- A single **vandetanib hydrochloride** tablet is placed in each dissolution vessel.
- At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn.
- The concentration of dissolved vandetanib in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
- A dissolution profile is constructed by plotting the percentage of drug dissolved against time.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and formulation of **vandetanib hydrochloride**. The information presented, including tabulated data, detailed experimental protocols, and a visual representation of its signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is critical for the ongoing research, development, and quality control of this important anticancer agent.

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- To cite this document: BenchChem. [Vandetanib Hydrochloride: A Deep Dive into its Crystal Structure and Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3143449#vandetanib-hydrochloride-crystal-structure-and-formulation]

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